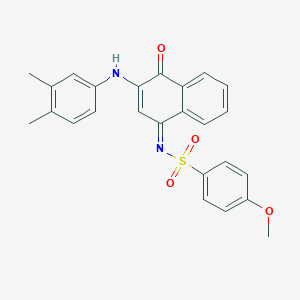
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide, commonly known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
科学研究应用
DASA-58 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, DASA-58 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In diabetes research, DASA-58 has been shown to improve glucose metabolism and insulin sensitivity in animal models. In neurodegenerative disorder research, DASA-58 has been shown to protect against oxidative stress and inflammation, which are key factors in the development of these diseases.
作用机制
The mechanism of action of DASA-58 involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, DASA-58 disrupts these processes, leading to the inhibition of cancer cell growth, improved glucose metabolism and insulin sensitivity, and protection against oxidative stress and inflammation.
Biochemical and Physiological Effects:
DASA-58 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, improved glucose metabolism and insulin sensitivity, and protection against oxidative stress and inflammation. In addition, DASA-58 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of using DASA-58 in lab experiments is its specificity for CK2, which allows for the selective inhibition of this protein kinase. This specificity also reduces the potential for off-target effects, making DASA-58 a more reliable tool in lab experiments. However, one of the limitations of using DASA-58 is its relatively high cost, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of DASA-58, including the development of more potent and selective CK2 inhibitors, the investigation of the role of CK2 in various diseases, and the evaluation of DASA-58 in clinical trials. In addition, the use of DASA-58 in combination with other therapeutic agents may enhance its efficacy and broaden its potential applications. Overall, the study of DASA-58 has the potential to lead to the development of new and effective treatments for various diseases.
Conclusion:
DASA-58 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its specificity for CK2, low toxicity, and good pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent. The study of DASA-58 has the potential to lead to the development of new and effective treatments for various diseases.
合成方法
The synthesis of DASA-58 involves a multistep process that starts with the reaction of 3,4-dimethylaniline with 1,4-naphthoquinone to produce an intermediate compound. This intermediate compound is then reacted with 4-methoxybenzenesulfonyl chloride to produce the final product, DASA-58. The synthesis method has been optimized to produce high yields of pure DASA-58, making it suitable for large-scale production.
属性
分子式 |
C25H22N2O4S |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
(NZ)-N-[3-(3,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O4S/c1-16-8-9-18(14-17(16)2)26-24-15-23(21-6-4-5-7-22(21)25(24)28)27-32(29,30)20-12-10-19(31-3)11-13-20/h4-15,26H,1-3H3/b27-23- |
InChI 键 |
QKJYNEKMXWUKDX-VYIQYICTSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)OC)/C4=CC=CC=C4C2=O)C |
SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Butyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281244.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281246.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281249.png)
![Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281254.png)
![Methyl 2-tert-butyl-5-{[(4-tert-butylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281255.png)
![Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)
![Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281258.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281260.png)

![2,4,5-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281262.png)